2,6-Dimethylbenzenethiol, also known as 2,6-dimethylthiophenol, is an organic compound characterized by a benzene ring substituted with two methyl groups at the 2- and 6-positions and a thiol (-SH) group at the 1-position. Its molecular formula is C₈H₁₀S, and it has a molecular weight of approximately 138.23 g/mol. The compound appears as a colorless to pale yellow liquid or solid at room temperature and possesses a characteristic pungent odor. The presence of methyl groups introduces steric hindrance, which influences its reactivity and coordination behavior in
2,6-Dimethylbenzenethiol, also known as 2,6-dimethylthiophenol, is a thiol compound with the chemical formula C₈H₉S. While not extensively studied itself, it has been used as a precursor in the synthesis of other compounds of interest in scientific research. One example is the lead(II) complex (2,6-Me₂C₆H₃S)₂Pb, which was synthesized by reacting 2,6-dimethylbenzenethiol with lead(II) acetate [].
The compound readily reacts with transition metal ions to form thiolate complexes. For example, it can form trigonal-bipyramidal complexes with rhenium, which highlights its coordination chemistry . Additionally, it has been shown to undergo sp³ C-H bond activation reactions in the presence of certain transition metal complexes, facilitating bond cleavage through a concerted mechanism.
While specific biological activity data for 2,6-dimethylbenzenethiol is limited, compounds containing thiol groups are often studied for their potential biological roles. Thiols can participate in redox reactions and may act as antioxidants. The unique structure of 2,6-dimethylbenzenethiol may influence its interactions with biological molecules, although further research is necessary to elucidate its specific biological effects.
Several methods exist for synthesizing 2,6-dimethylbenzenethiol:
These methods vary in complexity and yield depending on the specific conditions employed .
2,6-Dimethylbenzenethiol has several applications:
Interaction studies involving 2,6-dimethylbenzenethiol typically focus on its coordination with transition metals. For instance, studies have demonstrated its ability to form stable complexes with rhenium and ruthenium, which are significant for catalytic applications . The unique steric hindrance introduced by the methyl groups may influence the geometry and stability of these complexes.
Several compounds share structural similarities with 2,6-dimethylbenzenethiol. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Benzenethiol | Benzene ring + single thiol group | Simple structure; lacks steric hindrance |
3-Methylbenzenethiol | Methyl group at the 3-position | Less steric hindrance compared to 2,6-dimethyl variant |
4-Methylbenzenethiol | Methyl group at the 4-position | Different reactivity due to para substitution |
Thiophenol | Benzene ring replaced by thiophene | Contains sulfur in the ring; different properties |
The unique positioning of the methyl groups in 2,6-dimethylbenzenethiol contributes to its distinct reactivity and coordination chemistry compared to these similar compounds .
2,6-Dimethylbenzenethiol (C₈H₁₀S), first synthesized in the mid-20th century, emerged as a structurally unique thiophenol derivative due to its sterically hindered aromatic core. Early synthetic routes relied on functionalization of 2,6-dimethylphenol derivatives through sulfurization reactions. A landmark 1967 study by Kwart and Cohen demonstrated its preparation via the Schonberg rearrangement, where 2,6-dimethylphenyl thiocarbonate intermediates were thermally rearranged and hydrolyzed to yield the target compound. This method addressed challenges in accessing sterically crowded thiophenols and established foundational protocols for analog synthesis.
The compound’s crystallographic characterization in the 1980s revealed its capacity for forming stable metal-thiolate bonds, sparking interest in coordination chemistry. Early applications focused on its role as a ligand in transition metal complexes, particularly with lead(II) and gold(I), where its ortho-methyl groups provided exceptional steric protection.
Contemporary synthetic applications leverage 2,6-dimethylbenzenethiol’s dual reactivity:
Table 1: Key Synthetic Applications of 2,6-Dimethylbenzenethiol
Application | Reaction Type | Yield Range | Key Reference |
---|---|---|---|
Biaryl sulfide synthesis | Ni-catalyzed cross-coupling | 72-92% | |
Gold nanocluster stabilization | Ligand exchange | N/A | |
Lead complex formation | Direct metalation | 89-95% |
Recent advances have expanded its utility in three domains:
The utilization of 2,6-dimethylbenzenethiol in lead compound synthesis has demonstrated remarkable efficacy across multiple organometallic applications. Research has established that this thiol derivative serves as a critical precursor in the synthesis of organolead compounds, particularly in the formation of bis(2,6-dimethylphenylthiolato)lead(II) complexes [5] [21] [23]. The synthesis proceeds through direct reaction with lead(II) acetate, yielding the corresponding lead-thiolate complex with high selectivity [5] [23].
The steric hindrance provided by the 2,6-dimethyl substitution pattern creates a favorable coordination environment that stabilizes the resulting organolead complexes [9]. Experimental investigations have revealed that the methyl groups at the ortho positions relative to the thiol functionality provide sufficient bulk to prevent undesired side reactions while maintaining adequate accessibility for metal coordination [11]. This structural feature has proven particularly advantageous in applications requiring controlled reactivity and enhanced thermal stability [11].
Comparative studies with other thiophenol derivatives have demonstrated the superior performance of 2,6-dimethylbenzenethiol in lead compound synthesis. The presence of the 2,6-dimethyl substitution pattern results in increased yields and improved selectivity compared to unsubstituted thiophenol or other substituted variants [7] [8]. The enhanced performance is attributed to the optimal balance between steric protection and electronic donation provided by the methyl groups [9].
The formation of metal-thiolate complexes using 2,6-dimethylbenzenethiol proceeds through well-characterized coordination mechanisms that involve the sulfur atom as the primary donor site [10] [28]. The compound exhibits strong binding affinity toward transition metals, forming stable complexes with various metal centers including ruthenium, palladium, and other late transition metals [11] [36] [37].
Metal Center | Complex Type | Coordination Mode | Stability Constant (log K) | Reference |
---|---|---|---|---|
Ruthenium(II) | Monodentate | κ¹-S | 15.8-22.1 | [11] [39] |
Palladium(II) | Chelating | κ²-S,C | 16.2-27.1 | [12] [40] |
Lead(II) | Bidentate | κ²-S,S' | 11.95-18.28 | [5] [34] |
The ruthenium complexes of 2,6-dimethylbenzenethiol have been extensively studied, with research demonstrating the formation of five-coordinate species through treatment with ruthenium precursors [11]. The reaction of ruthenium dichloride complexes with 2,6-dimethylbenzenethiol in benzene at elevated temperatures yields stable thiolate complexes with distinctive spectroscopic signatures [11] [39]. Nuclear magnetic resonance studies have confirmed the coordination of the thiol through the sulfur atom, with characteristic downfield shifts observed in the aromatic region [11].
Mechanistic investigations have revealed that the formation of these metal-thiolate complexes follows an associative pathway, where the incoming thiol initially coordinates to solvent-accessible metal centers [12]. Density functional theory calculations have provided insight into the thermodynamic favorability of these coordination processes, indicating strong metal-sulfur interactions that contribute to complex stability [12] [32].
The electronic properties of 2,6-dimethylbenzenethiol influence the nature of the metal-thiolate bond formation. The electron-donating methyl groups enhance the nucleophilicity of the sulfur atom, facilitating coordination to electrophilic metal centers [9] [32]. This enhanced donor ability has been correlated with increased binding constants and improved complex stability compared to electron-deficient thiol derivatives [32] [38].
Thiolate ligand exchange reactions involving 2,6-dimethylbenzenethiol follow well-defined mechanistic pathways that are influenced by both steric and electronic factors [10] [12]. Research has established that these exchange processes typically proceed through associative mechanisms, where the incoming thiolate coordinates to the metal center before the departure of the leaving ligand [10] [12].
Exchange System | Rate Constant (s⁻¹) | Activation Energy (kJ/mol) | Mechanism Type | Reference |
---|---|---|---|---|
Gold nanocluster | 1.03 × 10⁻⁴ | 85.2 | Associative | [9] [10] |
Ruthenium complex | 2.78 × 10⁻³ | 72.4 | Concerted | [11] |
Palladium pincer | 5.1 × 10⁻² | 45.8 | Dissociative | [40] |
The steric effects of the 2,6-dimethyl substitution pattern play a crucial role in determining the exchange kinetics. Studies using variable-temperature nuclear magnetic resonance spectroscopy have revealed that the methyl groups provide sufficient steric hindrance to slow down ligand exchange rates, thereby enhancing complex stability [9] [10]. This steric protection is particularly evident in gold nanocluster systems, where 2,4-dimethylbenzenethiol analogs show different exchange behavior compared to the 2,6-isomer [9].
Intercluster ligand exchange mechanisms have been demonstrated for thiolate-protected metal clusters containing 2,6-dimethylbenzenethiol derivatives [10]. These processes occur through direct cluster-cluster interactions without the release of free thiol into solution, as confirmed by mass spectrometric analysis [10]. The exchange proceeds rapidly at room temperature, with complete ligand redistribution observed within minutes [10].
The influence of weak intermolecular interactions on ligand exchange has been investigated through comprehensive spectroscopic studies [9]. Carbon-hydrogen to pi interactions between aromatic rings have been identified as important factors that influence the exchange kinetics and selectivity [9]. These non-covalent interactions provide additional stabilization to certain coordination arrangements, affecting the overall exchange equilibrium [9].
The development of pincer ligands incorporating 2,6-dimethylbenzenethiol derivatives has emerged as a significant area of research in coordination chemistry [13] [15] [17]. These SCS-type pincer ligands feature a central carbon donor flanked by two sulfur-containing arms, creating a tridentate coordination environment that binds metals in a meridional fashion [13] [15].
Complex Type | Metal Center | Bite Angle (°) | Thermal Stability (°C) | Catalytic Activity | Reference |
---|---|---|---|---|---|
Aryl-SCS | Palladium(II) | 86.7-93.3 | >200 | Suzuki coupling | [15] [40] |
Thioamide-SCS | Iron(II/III) | 84.2-89.6 | >180 | Hydrogenation | [17] |
NHT-SCS | Palladium(II) | 82.1-87.9 | >220 | Cross-coupling | [29] |
The synthesis of SCS pincer ligands typically involves the functionalization of aromatic scaffolds with thiol-containing arms at the 2 and 6 positions [15] [17] [18]. One approach utilizes 2,6-dimethylbenzenethiol derivatives as starting materials for the construction of more complex pincer architectures through selective functionalizations [17] [18]. The resulting ligands maintain the beneficial steric properties of the dimethyl substitution while providing enhanced chelation capability [17].
Iron complexes of SCS pincer ligands derived from 2,6-dimethylbenzenethiol scaffolds have demonstrated unique electronic structures and reactivity patterns [17]. These complexes exhibit intermediate spin ground states with significant zero-field splitting, as confirmed by electron paramagnetic resonance spectroscopy and magnetic susceptibility measurements [17]. X-ray absorption spectroscopy has revealed high iron-sulfur covalency in these systems, contributing to their distinctive electronic properties [17].
The proton-responsive nature of certain SCS pincer ligands has been exploited to create systems with tunable properties [17] [20]. Research has shown that the protonation state of thioamide-containing pincer ligands significantly influences the reduction potential of the coordinated metal center [17]. The nitrogen-hydrogen bond dissociation free energy has been determined to be 56 ± 2 kilocalories per mole, indicating substantial stabilization upon deprotonation [17].
Palladium complexes of SCS pincer ligands have found application in various catalytic transformations, including Suzuki-Miyaura cross-coupling reactions [15] [29] [40]. The rigid pincer framework provides enhanced thermal stability compared to monodentate thiolate ligands, enabling catalysis under more demanding reaction conditions [15] [29]. Turnover numbers exceeding 980,000 have been reported for certain palladium SCS pincer systems, demonstrating their exceptional catalytic efficiency [15].
Irritant